Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclopentan-1-ol
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Overview
Description
Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclopentan-1-ol is a chiral organic compound that features a cyclopentane ring substituted with a methoxyphenoxy group and a hydroxyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-methoxyphenol as starting materials.
Formation of Intermediate: Cyclopentanone undergoes a reaction with 2-methoxyphenol in the presence of a base to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the cyclopentane ring or the methoxyphenoxy group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified cyclopentane derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2R)-2-(2-hydroxyphenoxy)cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Rel-(1R,2R)-2-(2-ethoxyphenoxy)cyclopentan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclopentan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(1R,2R)-2-(2-methoxyphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-14-11-6-2-3-7-12(11)15-10-8-4-5-9(10)13/h2-3,6-7,9-10,13H,4-5,8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
XNMFHEMQLBEGLX-NXEZZACHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1O[C@@H]2CCC[C@H]2O |
Canonical SMILES |
COC1=CC=CC=C1OC2CCCC2O |
Origin of Product |
United States |
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